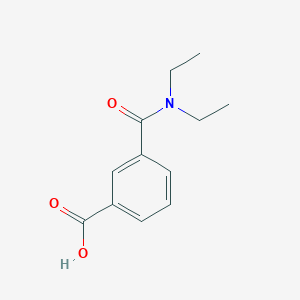

3-(Diethylcarbamoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXLQQDIFVPNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222551 | |

| Record name | 3-(Diethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72236-23-8 | |

| Record name | 3-[(Diethylamino)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Diethylcarbamoyl Benzoic Acid Scaffolds

Established Synthetic Pathways for Carbamoyl-Substituted Benzoic Acids

The construction of the 3-(diethylcarbamoyl)benzoic acid core primarily relies on the strategic functionalization of a pre-existing benzene (B151609) ring, typically starting from isophthalic acid or its derivatives. The key transformation is the formation of the amide bond, a reaction that has been extensively studied and optimized in organic chemistry.

Carboxylic Acid Functionalization Strategies

A common and effective strategy for the synthesis of N,N-disubstituted benzamides is the conversion of a carboxylic acid to a more reactive species, such as an acid chloride. This is typically achieved by treating the corresponding benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, m-toluic acid can be converted to its acid chloride, which is then reacted with diethylamine (B46881) to produce N,N-diethyl-m-toluamide (DEET), a structurally similar compound. sld.cumiracosta.edu This approach can be adapted for the synthesis of this compound, starting from a suitably protected isophthalic acid derivative.

Another widely used method involves the use of coupling agents that activate the carboxylic acid in situ. One such reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI). This reagent reacts with a carboxylic acid to form a highly reactive acylimidazole intermediate, which then readily reacts with an amine to form the desired amide. sld.curesearchgate.net This method is often preferred due to its mild reaction conditions and the formation of water-soluble byproducts that are easily removed during workup. sld.cu

A general procedure for the synthesis of N,N-diethylbenzamides using a non-classical Mitsunobu reaction has also been reported. This method involves the reaction of a benzoic acid with diethylamine in the presence of triphenylphosphine (B44618) and diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.org

Amidation Reactions and Yield Optimization

The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable as it primarily leads to the formation of an ammonium (B1175870) salt. miracosta.edu Therefore, the activation of the carboxylic acid is a critical step. The reaction of an acid chloride with an amine is a classic and robust method for amide bond formation. miracosta.edu To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base such as triethylamine (B128534) is often added. organic-chemistry.org

The synthesis of N,N-diethyl-m-toluamide (DEET) from m-toluic acid provides a well-documented example of this type of reaction. The process involves the initial conversion of m-toluic acid to m-toluoyl chloride using a chlorinating agent, followed by reaction with diethylamine. sld.cumiracosta.edu A one-pot synthesis of N,N-diethyl-m-toluamide has been developed using 1,1'-carbonyldiimidazole (CDI) as the activating agent, achieving high yields of 94% to 95%. sld.curesearchgate.net

The reaction conditions, including solvent, temperature, and stoichiometry, can significantly impact the yield and purity of the final product. For instance, in the Mitsunobu-based synthesis of N,N-diethylbenzamides, an acid-base extraction with 1 M sodium hydroxide (B78521) was found to be crucial for removing byproducts and obtaining a pure product. organic-chemistry.org

Table 1: Comparison of Synthetic Methods for N,N-Diethylbenzamides

| Method | Activating Agent | Typical Reagents | Key Features | Reference |

| Acid Chloride | Thionyl Chloride or Oxalyl Chloride | Diethylamine, Triethylamine | Robust and widely applicable; generates HCl byproduct. | miracosta.edu |

| In Situ Coupling | 1,1'-Carbonyldiimidazole (CDI) | Diethylamine, 4-DMAP (catalyst) | Mild conditions; water-soluble byproducts; high yields. | sld.curesearchgate.net |

| Mitsunobu Reaction | Triphenylphosphine/DIAD | Diethylamine | Non-classical approach; requires careful purification. | organic-chemistry.org |

Synthesis of Novel Analogs Incorporating the Diethylcarbamoyl Benzoic Acid Moiety

The this compound scaffold can be further modified to generate a library of novel compounds. Derivatization via the introduction of urea (B33335) and thiourea (B124793) linkages is a common strategy to explore new chemical space and biological activities.

Derivatization via Urea and Thiourea Linkages

Urea and thiourea derivatives are typically synthesized through the reaction of an amine with an isocyanate or isothiocyanate, respectively. tjnpr.orgnih.gov To create analogs of this compound, one could envision converting the carboxylic acid group into a functional group that can then be transformed into a urea or thiourea. For example, the carboxylic acid could be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. This newly formed amino group could then be reacted with an appropriate isocyanate or isothiocyanate.

Alternatively, the synthesis of thioureas can be achieved through the reaction of an amine with carbon disulfide. organic-chemistry.org A general method for the synthesis of 1,3-benzenedicarbonyl thiourea derivatives involves the reaction of isophthaloyl chloride with potassium thiocyanate (B1210189) to form the corresponding acyl isothiocyanate, which is then reacted with various aromatic amines. asianpubs.org This strategy could be adapted by starting with 3-(diethylcarbamoyl)benzoyl chloride.

The synthesis of urea derivatives can be achieved through various methods, including the palladium-catalyzed coupling of aryl chlorides and triflates with sodium cyanate (B1221674) to form an isocyanate in situ, which then reacts with an amine. organic-chemistry.org

Exploration of Substituent Effects on Synthetic Efficiency

The electronic nature of substituents on the benzoic acid ring can influence the efficiency of amidation and other derivatization reactions. In the synthesis of N,N-diethylbenzamides via the Mitsunobu reaction, it was observed that electron-rich benzoic acids generally provide good yields. organic-chemistry.org For example, benzoic acids with methoxy (B1213986) substituents in the ortho, meta, or para positions gave yields ranging from 52% to 67%. organic-chemistry.org Conversely, electron-poor benzoic acids tended to result in lower yields under the same reaction conditions. organic-chemistry.org This suggests that the nucleophilicity of the carboxylate anion plays a role in the reaction mechanism.

Targeted Synthesis for Labeled Standards in Research Applications

Isotopically labeled compounds are indispensable tools in various research areas, including metabolism studies, mechanistic investigations, and as internal standards in quantitative analysis. The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or radioactive isotopes like carbon-14 (B1195169) (¹⁴C).

The synthesis of a deuterated version of this compound, specifically this compound (D₁₀), has been reported, indicating the feasibility of preparing labeled standards. nih.gov While the specific synthetic route for this D₁₀ analog is not detailed in the available literature, general methods for deuterium labeling of benzoic acids exist. One such method involves the treatment of a chlorobenzoic acid with a Raney cobalt alloy in heavy water (D₂O) containing an alkaline corrosive agent, which selectively replaces the chlorine atom with deuterium. nih.gov

For carbon-13 labeling, one could start from a ¹³C-labeled precursor. For example, [¹³C₆]aniline can be used as a starting material to synthesize [¹³C₆]3,4-diaminobenzoic acid in a multi-step process. nih.gov A similar strategy could be employed starting with a ¹³C-labeled benzene derivative to ultimately yield labeled this compound. Another approach involves the introduction of a ¹³C-labeled carbonyl group. This can be achieved by reacting a suitable Grignard reagent with ¹³CO₂ or by using a labeled cyanide, such as K¹³CN, to introduce a nitrile group which is then hydrolyzed to the carboxylic acid. mdpi.com

The synthesis of ¹⁴C-labeled compounds often follows similar strategies, using ¹⁴C-labeled starting materials like barium carbonate-¹⁴C, which can be converted into various synthetic intermediates. researchgate.net For instance, ¹⁴C-anthranilic acid has been prepared from 2-iodoaniline (B362364) and zinc ¹⁴C-cyanide. researchgate.net

Advanced Analytical Chemistry for the Quantification of 3 Diethylcarbamoyl Benzoic Acid

Method Development for Biological Matrix Analysis

The analysis of DCBA in biological samples, primarily urine, requires sophisticated methods to isolate the analyte from a complex mixture of endogenous compounds and accurately measure its concentration.

Sample Preparation Techniques: Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of DCBA from urine samples. researchgate.netnih.gov This method involves passing the liquid sample through a solid adsorbent material that retains the analyte of interest while allowing interfering substances to pass through.

In a typical procedure, urine samples are first acidified, often with formic acid. researchgate.net Some methods also incorporate an enzymatic hydrolysis step using β-glucuronidase to deconjugate any glucuronide-bound metabolites, ensuring the measurement of total DCBA. nih.gov The prepared sample is then loaded onto an SPE cartridge. A common choice for this application is a modified polystyrene-divinylbenzene polymer designed for reversed-phase retention, which effectively captures hydrophobic compounds like DCBA. researchgate.net After washing the cartridge to remove impurities, the retained DCBA is eluted with a solvent, such as a methanol-water mixture, and the eluent is collected for analysis. researchgate.net Online SPE systems, which directly couple the extraction process to the analytical instrument, offer automation and high throughput for large-scale studies. scribd.com

High-Performance Liquid Chromatography (HPLC) Separation

High-performance liquid chromatography (HPLC) is the cornerstone for separating DCBA from other components in the prepared sample extract before detection. researchgate.netresearchgate.net The technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase (a solvent or solvent mixture) and the stationary phase.

For DCBA analysis, reversed-phase HPLC is commonly employed. researchgate.net A typical mobile phase consists of a gradient mixture of an aqueous solution (often containing a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.net The chromatographic conditions, including the column type, mobile phase composition, and flow rate, are optimized to achieve a good separation of DCBA from its parent compound, DEET, and other metabolites like N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB), within a short analysis time. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) Detection and Isotope Dilution Quantitation

Tandem mass spectrometry (MS/MS) is a highly sensitive and selective detection method used in conjunction with HPLC for the quantification of DCBA. researchgate.netresearchgate.net In an MS/MS system, the analyte molecules are first ionized, typically using electrospray ionization (ESI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in the first mass analyzer. Specific ions corresponding to DCBA are selected and fragmented, and the resulting fragment ions are detected in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, minimizing interference from other compounds in the matrix. researchgate.net

Isotope dilution is a gold-standard quantification technique that involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated DCBA) to the sample before preparation. scribd.com Because the internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and ionization suppression in the mass spectrometer. By measuring the ratio of the response of the native analyte to the internal standard, accurate quantification can be achieved, compensating for variations in extraction recovery and matrix effects. scribd.com

Validation of Analytical Procedures: Limits of Detection and Recovery Rates

The validation of analytical methods is essential to ensure the reliability of the generated data. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. researchgate.net For DCBA in biological samples, reported LODs are typically in the low nanogram per milliliter (ng/mL) or microgram per liter (µg/L) range. For instance, one method reported an LOD of 0.1 ng/mL for DCBA in urine. Another study achieved LODs between 0.06 and 0.11 µg/L. researchgate.net

Recovery rates are determined to assess the efficiency of the extraction process. This is calculated by comparing the amount of analyte measured in a spiked sample (a blank sample to which a known amount of the analyte has been added) to the amount originally added. For DCBA, extraction recoveries have been reported in the range of 74% to 88%. researchgate.net

Precision, which measures the closeness of repeated measurements, is typically expressed as the relative standard deviation (RSD). Intraday (within-day) and interday (between-day) precision are evaluated to assess the method's reproducibility over short and long periods. Reported RSDs for DCBA analysis are generally below 20%. researchgate.net

Table 1: Validation Parameters for 3-(Diethylcarbamoyl)benzoic Acid Analysis in Human Urine

| Parameter | Reported Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.06–0.11 µg/L | researchgate.net |

| Limit of Detection (LOD) | ~0.1–1.0 ng/mL | |

| Extraction Recovery | 74%–88% | researchgate.net |

| Intraday Precision (RSD) | 1.5–17.5% | researchgate.net |

| Interday Precision (RSD) | 0.9–15.8% | researchgate.net |

Analytical Approaches for Environmental Samples

The analysis of DCBA in environmental samples, particularly wastewater, provides valuable insights into the collective exposure of a population to DEET.

Wastewater-Based Epidemiology (WBE) Biomarker Analysis

Wastewater-based epidemiology (WBE) is an innovative approach that involves the analysis of sewage to obtain population-level data on exposure to various chemicals, including pesticides and their metabolites. science.govscience.gov By measuring the concentration of a human-specific biomarker like DCBA in raw wastewater, it is possible to back-calculate the per capita intake or exposure of a population to the parent compound, DEET. science.gov

The analytical methodology for WBE is similar to that for biological samples, employing SPE for sample concentration followed by LC-MS/MS for detection and quantification. researchgate.net However, wastewater is a highly complex and variable matrix, which can present additional analytical challenges. researchgate.net The stability of the biomarker in the sewer system is a critical factor that needs to be evaluated to ensure the accuracy of the exposure estimates. science.gov

WBE offers several advantages over traditional biomonitoring studies, including the ability to provide near real-time, population-level data in a non-invasive and cost-effective manner. researchgate.netacs.org It can be used to assess spatial and temporal trends in DEET usage and exposure within a community. science.gov Studies have successfully applied WBE to measure metabolites of various pesticides, demonstrating its potential as a powerful public health tool. science.govscience.gov For instance, research has shown that for some compounds, the mass load of metabolites in wastewater correlates well with urinary excretion data, while for others, additional sources may contribute to the observed levels. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | DCBA |

| N,N-diethyl-m-toluamide | DEET |

| N,N-diethyl-3-(hydroxymethyl)benzamide | DHMB |

| Formic acid | - |

| Acetic acid | - |

| Methanol | - |

| Acetonitrile | - |

| Polystyrene-divinylbenzene | - |

Chromatography-Mass Spectrometry for Environmental Monitoring

The widespread use of N,N-Diethyl-meta-toluamide (DEET) in commercial insect repellents has led to its consistent presence in various environmental compartments. nih.gov As a primary and stable human metabolite of DEET, this compound (DCBA) is a key indicator of anthropogenic influence on water systems. nih.govnih.gov Aquatic environments, including sewage treatment plant effluents, streams, surface water, and groundwater, are considered the main environmental sinks for DEET and its byproducts, which enter these systems primarily through the washing of skin and clothing. nih.gov Consequently, the development and application of highly sensitive and specific analytical methods are crucial for monitoring the occurrence and fate of DCBA in the environment. Chromatography coupled with mass spectrometry (MS) stands as the principal analytical approach for this purpose, offering robust and reliable quantification at trace levels. cdc.gov

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques utilized for the environmental monitoring of DCBA and its parent compound, DEET.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established method for the analysis of contaminants in environmental water samples. For compounds like DEET and its metabolites, analysis of surface water and wastewater treatment plant (WWTP) effluents is often performed using GC-MS, frequently operated in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity. cdc.gov Sample preparation typically involves a pre-concentration step, such as solid-phase enrichment on a capillary column or liquid-liquid extraction, to isolate the analytes from the complex sample matrix. cdc.gov While direct GC-MS analysis of carboxylic acids like DCBA can be challenging due to their polarity and low volatility, derivatization techniques to convert them into more volatile esters can be employed. osti.gov

Research has demonstrated the effectiveness of GC-MS for quantifying the parent compound DEET in various water sources, providing a framework for the analysis of its metabolites.

Table 1: Performance of GC-MS Methods for DEET in Environmental Water Samples

| Sample Matrix | Preparation Method | Analytical Technique | Limit of Quantification (LOQ) | Reference |

| Surface Water | Solid-Phase Enrichment | GC-MS (SIM) | 0.03 µg/L | cdc.gov |

| WWTP Effluent | Solid-Phase Enrichment | GC-MS (SIM) | 0.1 µg/L | cdc.gov |

| Surface Water | Liquid-Liquid Extraction (LLE) | GC-MS (SIM) | 0.08 µg/L | cdc.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography, particularly ultrahigh-pressure liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC), coupled with tandem mass spectrometry (MS/MS), has become the method of choice for quantifying polar, non-volatile compounds like DCBA in complex matrices. cdc.govnih.gov This technique generally does not require derivatization, simplifying sample preparation.

The most advanced methods utilize online solid-phase extraction (SPE) directly coupled with HPLC-MS/MS. nih.govnih.gov In this setup, a small volume of the sample is injected, and the target analytes are trapped and concentrated on an SPE column. Afterward, they are eluted directly onto the analytical column (commonly a reversed-phase C18 column) for separation before being detected by the mass spectrometer. nih.gov Detection is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. nih.gov Isotope dilution, which involves adding a stable isotope-labeled version of the analyte to the sample as an internal standard, is often used to ensure the highest accuracy and precision by correcting for matrix effects and variations during sample processing. nih.gov

Table 2: Performance of LC-MS/MS Methods for this compound (DCBA)

| Analyte | Analytical Technique | Matrix | Limit of Detection (LOD) | Accuracy Range | Precision (%RSD) | Reference |

| DCBA | Online SPE-HPLC-MS/MS | Human Urine | 1.0 µg/L | 90.4 - 104.9% | 5.5 - 13.1% | nih.gov |

| DCBA | Online SPE-HPLC-MS/MS | Human Urine | 0.01 - 0.1 µg/L* | 91 - 116% | 3.7 - 10% | nih.gov |

*LOD range is for a panel of biomarkers including DCBA.

These advanced chromatography-mass spectrometry methods provide the necessary sensitivity and specificity for the comprehensive environmental monitoring of this compound, enabling researchers and regulatory bodies to assess the extent of contamination and understand the environmental fate of DEET.

Structure Activity Relationship Sar Studies and Molecular Interactions

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are pivotal in identifying the chemical features that are crucial for a compound's function. For 3-(Diethylcarbamoyl)benzoic acid, its close structural resemblance to DEET provides a valuable framework for understanding its potential interactions with biological targets.

Influence of Chemical Substituents on Biological Response

The substituents on the aromatic ring and the amide group of benzamide (B126) derivatives play a critical role in determining their biological activity. In the case of this compound, the diethylcarbamoyl group at the meta-position is a key feature. Studies on analogous compounds, such as DEET, have shown that the N,N-diethylamide moiety is essential for repellent activity. Alterations to the alkyl groups on the nitrogen atom can significantly impact efficacy.

The carboxylic acid group at the 3-position distinguishes this compound from DEET (which has a methyl group at this position). This substitution introduces a significant change in the electronic and steric properties of the molecule. The carboxylic acid group is a strong electron-withdrawing group and can participate in hydrogen bonding, which could lead to different interactions with biological targets compared to the more lipophilic methyl group in DEET.

Research on other benzoic acid derivatives has demonstrated that the nature and position of substituents on the benzene (B151609) ring can modulate their biological effects. For instance, in a series of ring-substituted N,N-diethylbenzamide analogs of DEET, a general relationship between repellent potency and volatility was observed. researchgate.net

| Compound | Key Structural Difference from this compound | Implication for Biological Response |

| N,N-diethyl-m-toluamide (DEET) | Methyl group at the 3-position instead of a carboxylic acid. | The carboxylic acid group in this compound increases polarity and potential for hydrogen bonding, likely altering its binding profile and pharmacokinetic properties compared to DEET. |

| N,N-diethylphenylacetamide (DEPA) | The carbonyl and diethylamino groups are attached to a methylene (B1212753) bridge rather than directly to the phenyl ring. | This increased flexibility could influence the conformational preferences and interactions with target proteins. nih.gov |

| Methyl Benzoate (B1203000) Analogs | Varying ester groups and benzene ring substitutions. | Demonstrates that both the ester moiety and aromatic substitution significantly affect toxicity and biological activity. usda.gov |

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This analysis provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Given the structural similarity to DEET, it is plausible that this compound could interact with similar biological targets, such as insect odorant-binding proteins (OBPs) or odorant receptors (ORs). Docking studies of DEET with these proteins have revealed key interactions. For example, the aromatic ring of DEET often engages in pi-pi stacking or pi-sulfur interactions with aromatic residues like phenylalanine and tryptophan within the binding pocket of OBPs. researchgate.net The carbonyl oxygen of the amide group is a crucial hydrogen bond acceptor.

For this compound, the carboxylic acid group would likely introduce additional and stronger hydrogen bonding interactions with polar residues in the binding site. The carboxylate group could form salt bridges with positively charged amino acids like lysine (B10760008) or arginine, significantly enhancing binding affinity.

A molecular docking study on various benzoic acid derivatives against the SARS-CoV-2 main protease showed that the number and position of hydroxyl groups on the benzoic acid scaffold influenced the docking score, with more hydroxyl groups leading to better scores. nih.gov This highlights the importance of hydrogen-bonding groups in ligand-protein interactions for this class of compounds.

Conformational Dynamics and Binding Affinity Predictions

The three-dimensional shape of a molecule, or its conformation, is not static and can fluctuate. These conformational dynamics can have a profound impact on a molecule's ability to bind to its target protein. Understanding the preferred conformations of this compound is crucial for predicting its binding affinity.

The diethylcarbamoyl group can rotate around the C-C and C-N bonds, leading to a range of possible conformations. The orientation of the diethylamino group relative to the benzene ring is a key conformational feature. Computational studies on DEET and its analogs have been used to identify the lowest energy conformers, which are presumed to be the bioactive conformations. researchgate.net

The presence of the carboxylic acid group in this compound can influence its conformational preferences through intramolecular hydrogen bonding or steric interactions. Conformational analysis of a related compound, 3-(azidomethyl)benzoic acid, revealed the existence of multiple conformational polymorphs, highlighting the conformational flexibility of substituted benzoic acids. acs.org

Predicting the binding affinity, often expressed as the free energy of binding (ΔG), involves considering not only the static interactions but also the energetic costs of conformational changes upon binding. For DEET and its analogs, computational methods have been employed to estimate binding affinities to target proteins, which have then been correlated with experimental repellent activity. nih.gov Similar approaches could be applied to this compound to predict its potential biological efficacy.

Exploration of Pharmacophore Features Contributing to Activity

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule's biological activity. It defines the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Pharmacophore models for DEET and its analogs have been developed to identify the essential features for insect repellency. These models typically include a hydrogen-bond acceptor (the carbonyl oxygen), and several hydrophobic features corresponding to the aromatic ring and the diethyl groups. researchgate.netresearchgate.net

For this compound, a pharmacophore model would likely retain the hydrogen bond acceptor and hydrophobic features of the DEET pharmacophore. However, the carboxylic acid group would introduce a strong hydrogen bond donor feature and a potential negative ionizable feature. This could lead to a more complex pharmacophore model and potentially different or additional biological activities.

The development of a pharmacophore model is a crucial step in the rational design of new, more potent analogs. By understanding the key interacting features of this compound, it becomes possible to design new molecules that better fit the pharmacophore and exhibit enhanced biological responses. nih.gov

| Feature | Description | Potential Role in the Activity of this compound |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the amide group. | Crucial for interacting with hydrogen bond donor residues in the target protein's binding site. |

| Hydrogen Bond Donor | The hydroxyl group of the carboxylic acid. | Can form strong hydrogen bonds with acceptor residues, potentially increasing binding affinity. |

| Aromatic Ring | The phenyl group. | Provides a hydrophobic surface for van der Waals and pi-stacking interactions. |

| Hydrophobic Groups | The two ethyl groups on the amide nitrogen. | Contribute to the overall lipophilicity and can fit into hydrophobic pockets of the target protein. |

| Negative Ionizable Feature | The deprotonated carboxylic acid group. | Can form ionic interactions (salt bridges) with positively charged residues. |

Toxicological Assessment and Human Health Impacts of 3 Diethylcarbamoyl Benzoic Acid Exposure

Biomonitoring of Population Exposure Levels

Biomonitoring studies are essential for assessing the extent of human exposure to environmental chemicals. For 3-(Diethylcarbamoyl)benzoic acid (DCBA), a major metabolite of the widely used insect repellent N,N-diethyl-m-toluamide (DEET), such studies have utilized various epidemiological designs and national survey data to quantify exposure levels in the population. nih.govnih.gov

Cross-sectional and Longitudinal Epidemiological Studies

While large-scale longitudinal studies on general population exposure to DCBA are not extensively documented in the reviewed literature, a prospective cohort study conducted between 2007 and 2015 provides some insight into exposure levels within a specific subgroup. nih.gov This study, focused on men attending a fertility center, offers a longitudinal perspective on DCBA concentrations over time in that cohort, though it is not representative of the general population. nih.gov

A significant cross-sectional study utilized data from a large national survey to assess exposure and its potential health correlations, which will be detailed in the following section. nih.govnih.gov Cross-sectional studies provide a snapshot of exposure at a single point in time and are valuable for identifying associations between exposure and health outcomes at the population level.

National Health and Nutrition Examination Survey (NHANES) Data Analysis

A key cross-sectional study analyzed data from 5,972 participants included in the National Health and Nutrition Examination Survey (NHANES) from 2007 to 2014 to evaluate the association between exposure to DEET, measured through its metabolite DCBA, and cardiovascular diseases in U.S. adults. nih.govnih.gov The Centers for Disease Control and Prevention (CDC) has indeed collected data on urinary DCBA in the NHANES cycles covering 2007 through 2016. cdc.gov

In a study of men attending a fertility clinic, the specific gravity-adjusted geometric mean urinary concentration of DCBA was found to be 2.20 μg/L, with a detection frequency of 85%. nih.gov The NHANES data provides a broader, population-level view of exposure. The 2022 study analyzing this data categorized urinary DCBA concentrations into quartiles to investigate dose-response relationships with health outcomes. nih.govnih.gov

Table 1: Urinary this compound (DCBA) Concentrations in NHANES Participants (2007-2014) (This table is illustrative and based on the quartiles used in the study by Yan et al., 2022. Specific concentration ranges for quartiles were not detailed in the abstract.)

| Quartile | Description |

| 1 (Lowest) | Reference group with the lowest exposure levels. |

| 2 | Moderate exposure group. |

| 3 | High exposure group. |

| 4 (Highest) | Group with the highest measured exposure levels. |

Reproductive System Investigations

The potential impact of DCBA on the human reproductive system has been a subject of scientific inquiry, particularly concerning male reproductive health. This is partly due to the widespread use of DEET-containing products, leading to a need to understand the effects of its metabolites on human reproduction. nih.gov

Correlation with Male Semen Parameters

A prospective cohort study involving 90 men from a fertility center who provided 171 urine samples and 250 semen samples between 2007 and 2015 specifically investigated the association between urinary DCBA concentrations and semen parameters. nih.gov The study found no significant association between the levels of DCBA in urine and key semen parameters. nih.gov

Men in the highest tertile of specific gravity-adjusted urinary DCBA concentrations had comparable semen parameters to those in the lowest tertile. nih.gov This included measures of semen volume, sperm concentration, total sperm count, progressive sperm motility, and sperm morphology. nih.gov The study concluded that within the observed exposure levels, DCBA was not associated with adverse effects on semen quality among men seeking fertility treatment. nih.gov

Table 2: Comparison of Semen Parameters by Urinary DCBA Concentration Tertiles

| Semen Parameter | Lowest DCBA Tertile | Highest DCBA Tertile |

| Semen Volume (ml) | 2.88 | 2.59 |

| Sperm Concentration (million/ml) | 45.8 | 47.9 |

| Total Sperm Count (million) | 118 | 116 |

| Progressive Sperm Motility (%) | 24% | 25% |

| Morphologically Normal Sperm (%) | 5.8% | 6.1% |

| Data sourced from a study of men attending a fertility center. nih.gov |

Assessment of Reproductive Toxicity in Human Cohorts

The assessment of reproductive toxicity in human cohorts relies on epidemiological studies. The aforementioned prospective cohort study at the Massachusetts General Hospital Fertility Center represents a key investigation into the reproductive effects of DCBA in a human cohort. nih.gov Although animal studies have suggested potential reproductive toxicity from DEET exposure, the findings from this human cohort did not demonstrate an association between urinary DCBA concentrations and semen parameters. nih.gov While these results are reassuring, the study's authors suggest that further research with larger sample sizes and populations with higher exposure levels would be beneficial to confirm these findings. nih.gov

Cardiovascular System Effects

Recent research has explored the potential links between exposure to DCBA and cardiovascular health in the adult population. Analysis of data from a nationally representative sample has provided initial evidence of an association. nih.govnih.gov

A cross-sectional study using data from 5,972 adult participants in the NHANES (2007–2014) investigated the relationship between urinary DCBA concentrations and the prevalence of cardiovascular diseases (CVD). nih.govnih.gov CVD was defined as a composite of congestive heart failure, coronary heart disease, angina, heart attack, or stroke. nih.govnih.gov

The study found that after adjusting for potential confounding factors, individuals in the highest quartile of urinary DCBA concentration had a statistically significant increased risk of total CVD and specifically coronary heart disease (CHD) when compared to those in the lowest quartile. nih.govnih.gov However, no significant associations were found between DCBA exposure and the risks of heart attack, congestive heart failure, angina, or stroke individually. nih.govnih.gov These findings suggest a potential link between higher levels of exposure to DEET, as measured by its metabolite DCBA, and certain cardiovascular conditions. nih.govnih.gov The authors of the study recommend further research to corroborate these findings and to understand the underlying biological mechanisms. nih.govnih.gov

Table 3: Association between Urinary DCBA Quartiles and Cardiovascular Disease Risk

| Outcome | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) |

| Total Cardiovascular Disease (CVD) | Highest vs. Lowest Quartile | 1.32 | 1.03–1.68 |

| Coronary Heart Disease (CHD) | Highest vs. Lowest Quartile | 1.57 | 1.10–2.25 |

| Data from a cross-sectional study of U.S. adults (NHANES 2007-2014). nih.govnih.gov |

Association with Cardiovascular Disease (CVD) Risk

Recent research has brought to light a potential association between exposure to DCBA and an increased risk of cardiovascular disease (CVD). A significant cross-sectional study utilizing data from the National Health and Nutrition Examination Survey (NHANES) investigated the relationship between urinary concentrations of DEET metabolites and the prevalence of CVD in the adult population of the United States.

The findings of this study indicated that individuals with higher levels of DCBA in their urine were more likely to have a diagnosis of CVD. Specifically, after adjusting for various potential confounding factors, the highest quartile of DCBA exposure was associated with a notable increase in the odds of having CVD compared to the lowest quartile. nih.govmdpi.com

Specific Links to Coronary Heart Disease (CHD)

The aforementioned NHANES study also delved into the specific association between DCBA and coronary heart disease (CHD), a major component of cardiovascular disease. The results demonstrated a statistically significant link, with the highest quartile of DCBA exposure being associated with a 1.57 times higher odds of having CHD when compared to the lowest quartile. nih.govmdpi.com This suggests that exposure to this DEET metabolite may be a risk factor for this specific and serious heart condition. However, the same study did not find a significant association between DCBA exposure and other cardiovascular events such as heart attack, congestive heart failure, angina, or stroke. nih.govmdpi.com

Interactive Data Table: Association of this compound (DCBA) with Cardiovascular Disease (CVD) and Coronary Heart Disease (CHD)

| Health Outcome | Exposure Group | Odds Ratio (95% CI) | P-value for Trend | Reference |

| Cardiovascular Disease (CVD) | Highest vs. Lowest Quartile of DCBA | 1.32 (1.03–1.68) | 0.025 | nih.govmdpi.com |

| Coronary Heart Disease (CHD) | Highest vs. Lowest Quartile of DCBA | 1.57 (1.10–2.25) | 0.017 | nih.govmdpi.com |

Immunological and Inflammatory Biomarker Associations

The potential impact of DCBA on the immune system and inflammatory processes has also been a subject of investigation, given the known interactions of some environmental chemicals with these pathways.

Evaluation of Systemic Inflammation Markers

A study analyzing data from the National Health and Nutrition Examination Survey (NHANES) from 2015–2016 examined the correlation between DEET metabolite levels, including DCBA, and biomarkers of systemic inflammation, such as high-sensitivity C-reactive protein (hs-CRP). The study, which included over 1,200 adults, found no significant correlation between the levels of DEET metabolites and these inflammatory markers. nih.gov This suggests that under normal use conditions, exposure to DEET and its metabolite DCBA may not have a significant impact on systemic inflammation.

Immunomodulatory Properties in Exposed Populations

Similarly, the same NHANES study investigated the association between DEET metabolites and markers of immune function, including lymphocyte counts. The analysis did not reveal any significant correlation, indicating that exposure to DCBA is not associated with noticeable changes in these specific measures of immune system function in the general population. nih.gov While some benzoic acid derivatives have been shown to possess anti-inflammatory properties in animal studies, these findings are not directly transferable to DCBA in humans. nih.gov

Cancer Mortality Research and Risk Assessment

The potential link between exposure to this compound and cancer mortality is an area with very limited research. While the parent compound, DEET, has not been classified as a carcinogen by the International Agency for Research on Cancer (IARC), the specific carcinogenic potential of its metabolites, including DCBA, has not been extensively studied.

Mechanisms of Biological Perturbation (where applicable to documented effects)

The precise biological mechanisms through which this compound may exert the observed cardiovascular effects are not yet well understood. Research into the mechanistic pathways of DCBA toxicity is still in its early stages.

Hypothetically, the cardiovascular effects could be related to mechanisms known to be involved in other forms of cardiovascular disease, such as the induction of endothelial dysfunction or oxidative stress. Endothelial dysfunction is a key early event in the development of atherosclerosis and is characterized by reduced vasodilation and a pro-inflammatory state. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, is also a known contributor to cardiovascular pathology. nih.gov However, studies directly linking DCBA exposure to these specific cellular and molecular pathways are currently lacking. Further research is needed to elucidate the specific biological perturbations that may underlie the observed association between DCBA and cardiovascular disease.

Environmental Fate and Ecological Presence

Environmental Persistence and Degradation Pathways

Predicted Persistence:

Based on information regarding its parent compound, DEET, and other similar chemical structures, DCBA is not expected to be highly persistent in the environment. Predictive models suggest that DEET metabolites, in general, are not likely to persist. cdc.gov However, the stability of the benzoic acid ring and the amide bond can influence its degradation rate.

Potential Degradation Pathways:

The degradation of DCBA in the environment is likely to occur through a combination of biotic and abiotic processes.

Biodegradation: Microbial degradation is expected to be a significant pathway for the breakdown of DCBA. Bacteria capable of degrading aromatic compounds and amides are widespread in soil and water. The degradation would likely involve the cleavage of the amide bond, separating the diethylamine (B46881) group from the benzoic acid ring. The resulting benzoic acid could then be further mineralized by various microbial pathways. researchgate.net Research on the biodegradation of other aromatic acids has shown that the process is influenced by factors such as the microbial community present and the availability of other carbon sources. researchgate.net

Photodegradation: Abiotic degradation through photolysis, particularly in sunlit surface waters, is another potential pathway. Studies on the photocatalytic degradation of benzoic acid have shown that it can be broken down in the presence of light and a photocatalyst like titanium dioxide (TiO2). researchgate.netscilit.commdpi.comresearchgate.net The process often involves the formation of hydroxylated intermediates before the aromatic ring is cleaved. researchgate.netresearchgate.net The effectiveness of photodegradation for DCBA would depend on factors such as water clarity, depth, and the presence of photosensitizing substances.

Hydrolysis: The parent compound, DEET, is reported to be stable to hydrolysis at typical environmental pH levels. nih.gov This suggests that the amide bond in DCBA is also likely to be relatively stable against simple hydrolysis in water, making this a less significant degradation pathway compared to microbial action and photodegradation.

Role as a Biomarker for Anthropogenic Contamination

The presence of 3-(Diethylcarbamoyl)benzoic acid in environmental samples serves as a reliable biomarker for anthropogenic contamination, specifically from wastewater and human activities involving the use of DEET.

The primary source of DCBA in the environment is human metabolism of DEET. cdc.gov Therefore, its detection in water bodies is a clear indicator of the impact of human effluent. Biomonitoring studies that measure urinary concentrations of DCBA are used to assess human exposure to DEET. mdpi.comresearchgate.net Similarly, environmental monitoring of DCBA can be used to trace the plume of wastewater discharge and assess the extent of human impact on aquatic ecosystems.

The frequent detection of DCBA in wastewater and surface waters underscores the widespread use of its parent compound and the direct link between consumer products and environmental contamination. As a specific metabolite, it provides a more targeted signal of contamination from human waste than the parent compound DEET, which could also be present from direct release (e.g., from washing off repellent).

Computational Chemistry and in Silico Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in chemistry and materials science for calculating properties like molecular energies, orbital energies, and electron densities.

A DFT analysis of 3-(Diethylcarbamoyl)benzoic acid would typically involve optimizing the molecule's geometry to find its most stable conformation. From this optimized structure, a wealth of electronic data can be derived. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

For a molecule with both an aromatic ring and amide and carboxylic acid functional groups, such as this compound, DFT calculations would reveal how the electron-withdrawing nature of the carbonyl groups and the electron-donating character of the diethylamino group influence the electron distribution across the benzene (B151609) ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific experimental or computational studies on this compound are required for precise data.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid and amide groups, highlighting these as sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a positive potential (typically colored blue), indicating its susceptibility to nucleophilic attack. The aromatic ring would show a more neutral potential, with variations depending on the influence of the substituents.

This visual representation is crucial for predicting how the molecule will interact with other molecules, including receptors, enzymes, or other reactants. It can help in understanding non-covalent interactions like hydrogen bonding, which are vital in biological systems and material science.

Molecular Dynamics (MD) Simulations for System Stability

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and stability of a molecule in a given environment, such as in a solvent or bound to a protein.

An MD simulation of this compound, typically in an aqueous solution, would reveal its conformational flexibility. Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the molecule's backbone atoms over the simulation time would indicate its structural stability; a stable RMSD value suggests that the molecule has reached an equilibrium conformation. The RMSF of individual atoms or functional groups would highlight which parts of the molecule are more flexible. For this compound, one might expect the diethylamino group to exhibit higher flexibility compared to the more rigid benzoic acid core.

These simulations are instrumental in understanding how the molecule behaves in a realistic environment, providing insights into its solubility, aggregation tendencies, and how it might orient itself when approaching a biological target.

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of this compound

| Parameter | Illustrative Finding | Implication |

| RMSD | Plateaus after 10 ns | The molecule reaches a stable conformation in the simulated environment. |

| RMSF of Diethyl Group | High fluctuations | The ethyl chains are flexible and can adopt various orientations. |

| RMSF of Benzene Ring | Low fluctuations | The aromatic core of the molecule is rigid. |

| Solvent Accessible Surface Area (SASA) | Stable average value | Provides insight into the molecule's exposure to the solvent. |

Note: The findings in this table are based on general principles of MD simulations for organic molecules and are for illustrative purposes. Specific simulation data for this compound is not available in the reviewed literature.

Emerging Applications and Future Research Directions

Expansion of Epidemiological Cohorts for Long-Term Health Surveillance

Currently, there is no specific, documented long-term health surveillance or established epidemiological cohorts focused on exposure to 3-(Diethylcarbamoyl)benzoic acid. Public health surveillance for chemical threats often relies on systems that can integrate data from multiple sources, such as poison control centers, environmental monitoring, and clinical reports, to detect potential events. rsc.org

The need for robust post-marketing surveillance of chemicals is recognized as crucial for identifying adverse health effects that may only become apparent after widespread use. rivm.nl Frameworks like the Information Platform for Chemical Monitoring (IPCHEM) aim to consolidate data on chemical occurrence in the environment and in humans to better link exposure to health outcomes. europa.eu

Future research should prioritize the inclusion of emerging industrial chemicals like this compound in broader biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES). nih.govnih.gov Establishing baseline exposure levels in the general population is the first step toward understanding any potential long-term health implications and determining the need for dedicated epidemiological cohorts. mdpi.com The development of exposure indices, which rank chemical exposures to identify relationships between a substance and a disease, could be a valuable tool in this effort. nih.gov

Investigation into Novel Biological Targets and Therapeutic Potentials

While this compound itself is not yet characterized for therapeutic use, research into its structural analogues provides significant insight into potential biological activities. The benzoic acid scaffold is a common feature in many biologically active compounds. benthamscience.com

A recent study on a novel library of 3-(phenylcarbamoyl) benzoate (B1203000) analogues —which are structurally very similar to this compound—demonstrated potent antimicrobial activity. nih.gov Key findings from this research on related compounds include:

Antimicrobial Efficacy: Lead compounds showed significant activity against multidrug-resistant Staphylococcus aureus (MRSA and VRSA), with Minimum Inhibitory Concentration (MIC) values as low as 2-8 μg/mL. nih.gov

Mechanism of Action: Advanced imaging techniques suggested that the primary mode of action was the physical disruption of the bacterial cell membrane. nih.gov

In Vivo Potential: The most promising candidates demonstrated therapeutic potential in a mouse skin abscess model, indicating their viability for further development as novel antibiotics. nih.gov

Furthermore, other benzoic acid derivatives have been investigated for a range of therapeutic targets:

Anticancer Activity: Some derivatives have been shown to inhibit histone deacetylases (HDACs), which are key therapeutic targets in several cancers. nih.gov Sirtuins, a specific class of HDACs, have also been identified as a molecular target for certain benzoic acid derivatives. nih.gov

Antimycobacterial Activity: Ester prodrugs of benzoic acid have shown potential for treating tuberculosis by facilitating entry into Mycobacterium tuberculosis bacilli. researchgate.net

Insect Repellency: The related compound N,N-Diethyl-meta-toluamide (DEET), another benzamide (B126) derivative, is known to target octopaminergic pathways in insects. truemeds.inplos.org

These findings suggest that this compound warrants investigation for similar biological activities, particularly as an antimicrobial agent. Future research should focus on screening this compound against various pathogens and exploring its mechanism of action.

Table 2: Investigated Biological Activities of Related Benzoic Acid Derivatives

| Derivative Class | Investigated Activity | Potential Target/Mechanism | Reference |

|---|---|---|---|

| 3-(Phenylcarbamoyl) benzoate analogues | Antimicrobial (Anti-MRSA) | Bacterial membrane disruption | nih.gov |

| Hydroxy- and Methoxy-benzoic acids | Anticancer | Inhibition of Histone Deacetylases (HDACs) | nih.gov |

| 4-tert-butylbenzoic acid | Anticancer | Selective inhibition of Sirtuin 1 (SIRT1) | nih.gov |

| Benzoic acid esters | Antimycobacterial | Prodrug activation within mycobacteria | researchgate.net |

| N,N-Diethyl-meta-toluamide (DEET) | Insect Repellent | Octopamine receptor modulation in insects | plos.org |

Environmental Risk Assessment and Mitigation Strategies

A formal environmental risk assessment for this compound has not been published. However, a standardized framework exists for evaluating the potential risks of chemical stressors on ecosystems. epa.govepa.gov This process generally involves problem formulation, exposure analysis, and risk characterization. nih.gov

For a compound like this compound, the assessment would need to consider several factors:

Source and Entry: Understanding its production and use is key to identifying pathways into the environment, such as through industrial wastewater effluent. nih.gov

Environmental Fate: This includes its persistence (resistance to degradation), mobility in soil and water, and potential for bioaccumulation in the food chain. nih.gov Benzoic acid itself can be moderately toxic to aquatic organisms at high concentrations and can alter soil microbial communities. nih.gov

Toxicity: Determining the concentrations at which the compound may be harmful to various organisms (e.g., bacteria, algae, fish). nih.govijcrt.org

The risk is often quantified using a Risk Quotient (RQ), which compares the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). nih.gov An RQ value greater than 1 suggests a potential risk, prompting further investigation or mitigation.

Mitigation strategies for industrial organic compounds primarily focus on wastewater treatment before discharge. nih.gov Effective methods for removing benzoic acid and its derivatives from industrial effluents include:

Adsorption: Using materials like activated carbon to bind and remove the compounds.

Advanced Oxidation Processes (AOPs): Employing powerful oxidizing agents (e.g., ozone, persulfate) to chemically degrade the pollutants.

Biological Treatment: Utilizing microorganisms in systems like constructed wetlands to break down the organic compounds. nih.gov

Future research must establish the fundamental environmental properties of this compound to enable a formal risk assessment and guide appropriate mitigation efforts.

Table 3: Framework for Environmental Risk Assessment

| Assessment Phase | Objective | Key Considerations for this compound | Reference |

|---|---|---|---|

| Problem Formulation | Identify potential hazards and pathways of exposure. | Industrial production processes, uses, and potential release into wastewater. | epa.govresearchgate.net |

| Exposure Analysis | Characterize the environmental fate and concentration of the compound. | Persistence in water/soil, potential for bioaccumulation, degradation pathways, measured environmental concentrations. | nih.govnih.gov |

| Risk Characterization | Estimate the likelihood of adverse effects on ecosystems. | Compare exposure levels to toxicity data for relevant aquatic and terrestrial species (ecotoxicity). Calculate Risk Quotient (RQ). | epa.govnih.gov |

| Risk Management | Develop strategies to reduce identified risks. | Implementation of wastewater treatment technologies (e.g., adsorption, AOPs) to limit environmental discharge. | nih.gov |

Non-Biological Applications: Insights from Cryptographic Processes

A review of current scientific and patent literature reveals no established or theoretical application of this compound specifically within cryptographic processes. However, the broader field of molecular cryptography is an emerging area of research that combines chemistry and computer science to create novel methods for data encryption and storage. sciencedaily.com

This field explores using the unique structures of molecules as physical keys or data carriers. sciencedaily.comacs.org For instance, researchers have developed systems where a password for decrypting digital information is concealed within the structure of a specific organic molecule. sciencedaily.com The information is encoded in the selection and arrangement of chemical building blocks, which can then be analyzed (e.g., by mass spectrometry) to reveal the key. acs.orgchemrxiv.org Another approach uses the unique chemical properties of DNA strands to create unclonable functions for enhanced security. shu.ac.ukspringernature.com

While this compound is not currently used in this context, its defined structure means it could, in principle, be part of a larger library of chemical compounds used to represent bits of information in a molecular encryption scheme. The key requirements for such a system are a large database of synthesizable, stable, and analytically distinguishable molecules. sciencedaily.com The future applicability of any specific molecule, including this compound, in this field would depend on its integration into a broader system designed for molecular information storage or steganography.

Q & A

What analytical methods are recommended for detecting and quantifying DCBA in biological samples, and how should method validation be approached?

Basic Research Question

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for DCBA detection in biological matrices like urine. The method involves:

- Chromatographic separation : Using a C18 reversed-phase column with a gradient elution of methanol/water (acidified with 0.1% formic acid) to resolve DCBA from matrix interferences .

- Mass spectrometry : Employing electrospray ionization (ESI) in negative ion mode, monitoring the [M-H]⁻ ion (m/z 220.1 for DCBA) for quantification .

- Validation metrics : Ensure a lower limit of detection (LLOD) ≤0.20 ng/mL, linearity across 0.2–150 ng/mL, and intra-day precision (RSD <10%). Recovery rates should be validated using spiked urine samples (e.g., 98–103% recovery) .

How should DCBA be stored and handled to maintain chemical stability during experimental workflows?

Basic Research Question

DCBA’s stability is influenced by its solubility and thermal properties:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid freeze-thaw cycles for biological samples containing DCBA .

- Solubility : Use methanol or chloroform for dissolving DCBA in vitro, as it is sparingly soluble in aqueous buffers. Pre-warm solvents to 40°C to enhance dissolution rates .

- Handling : Use glassware instead of plastic to minimize adsorption losses, particularly in trace-level analyses .

How can researchers address exposure misclassification when DCBA concentrations fall below the LLOD in biomonitoring studies?

Advanced Research Question

For datasets with >30% samples below the LLOD:

- Statistical imputation : Apply Bayesian multi-chemical models to estimate censored values using covariates like age, sex, and co-exposure biomarkers (e.g., DEET metabolites) .

- Sensitivity analyses : Compare results using substitution methods (e.g., LLOD/√2) with Bayesian posterior predictions to assess robustness .

- Cohort stratification : Exclude participants with inconsistent exposure patterns (e.g., detectable DEET but undetectable DCBA) to reduce misclassification bias .

What synthetic strategies can optimize the yield and purity of DCBA derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

For synthesizing DCBA analogues (e.g., 3-(alkylcarbamoyl)benzoic acids):

- Stepwise acylation : React 3-aminobenzoic acid with diethylcarbamoyl chloride in dichloromethane, using triethylamine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from methanol to achieve >95% purity .

- Yield optimization : Use microwave-assisted synthesis at 80°C for 30 minutes to reduce side-product formation .

How can HPLC methods be tailored for DCBA quantification in complex environmental or pharmaceutical matrices?

Advanced Research Question

Develop a reversed-phase HPLC protocol with:

- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) for high resolution .

- Mobile phase : Acetonitrile/0.1% phosphoric acid (45:55 v/v) at 1.0 mL/min, achieving a retention time of 6.2 minutes .

- Detection : UV absorbance at 254 nm, with calibration curves validated across 0.1–50 µg/mL (R² >0.999) .

- Matrix cleanup : Pre-treat samples with solid-phase extraction (C18 cartridges) to remove interfering compounds .

What methodological frameworks are used to correlate DCBA exposure levels with neurodevelopmental outcomes in epidemiological studies?

Advanced Research Question

Key approaches include:

- Cohort design : Analyze DCBA urinary concentrations in longitudinal cohorts (e.g., NHANES subsamples) paired with neurodevelopmental assessments (e.g., IQ tests, behavioral scores) .

- Multivariate modeling : Adjust for confounders like maternal DEET use, socioeconomic status, and co-exposures to pesticides (e.g., pyrethroids) using generalized estimating equations (GEE) .

- Biomarker normalization : Correct urinary DCBA levels for creatinine to account for dilution variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.